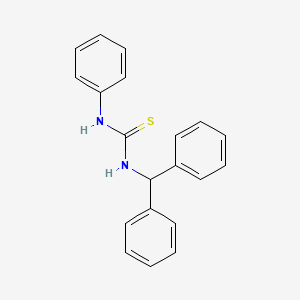

1-(Diphenylmethyl)-3-phenylthiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2S/c23-20(21-18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLXQUYFYNSTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1 Diphenylmethyl 3 Phenylthiourea

Established Synthetic Pathways for N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone, characterized by the N-C(S)-N linkage, can be achieved through several reliable synthetic methods. The most common and versatile of these are the reaction of amines with isothiocyanates and syntheses involving carbon disulfide. In recent years, advancements in green chemistry and microwave-assisted synthesis have offered more sustainable and efficient alternatives.

Reaction of Amines with Isothiocyanates

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. researchgate.netresearchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group, forming a thiourea derivative. researchgate.net

For the synthesis of 1-(Diphenylmethyl)-3-phenylthiourea, this would involve the reaction of diphenylmethylamine with phenyl isothiocyanate. The reaction is often carried out in a suitable solvent such as dichloromethane (B109758) or tert-butanol. researchgate.net The choice of solvent can influence the reaction rate and ease of product isolation.

The versatility of this method allows for the creation of a vast library of thiourea derivatives by simply varying the amine and isothiocyanate starting materials. nih.gov This adaptability is crucial for the chemical derivatization of the lead compound.

Carbon Disulfide-Based Syntheses

The synthesis can be performed as a one-pot reaction. For instance, anilines can be transformed into symmetrical thioureas in the presence of carbon disulfide and potassium hydroxide (B78521) under ball milling conditions. researchgate.net Modifications to this method, such as using different oxidants like hydrogen peroxide or sodium percarbonate, can also facilitate the synthesis of symmetrical and asymmetrical thioureas in aqueous media.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for thiourea synthesis. One such approach involves conducting the reaction in water, which serves as a green solvent. researchgate.net For example, a simple condensation between amines and carbon disulfide can be achieved in refluxing water to produce di- and trisubstituted thioureas. organic-chemistry.org

Catalyst-free methods have also been developed. For instance, the nucleophilic addition of amines to potassium isocyanate in water, without any organic co-solvent, can produce N-substituted ureas, and similar principles can be applied to thiourea synthesis. Mechanochemical synthesis, using techniques like ball milling, offers a solvent-free alternative for the synthesis of thioureas from amines and isothiocyanates, often with high yields and reduced reaction times. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of N,N'-disubstituted thioureas. This technique can significantly reduce reaction times, often from hours to minutes, while maintaining high yields. The synthesis of various thiourea derivatives has been successfully achieved by heating a mixture of an amine and an isothiocyanate under microwave irradiation, often in a solvent-free setting or using minimal solvent. This method is recognized for its efficiency and contribution to green chemistry by reducing energy consumption and waste.

Synthesis of this compound

The synthesis of the target compound, this compound, is most directly achieved through the reaction of diphenylmethylamine with phenyl isothiocyanate. This reaction is a specific example of the general method described in section 2.1.1.

Optimisation of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

While sterically hindered amines can sometimes exhibit lower reactivity, the reaction between diphenylmethylamine and phenyl isothiocyanate is generally expected to proceed efficiently. nih.gov The bulky diphenylmethyl group might require slightly more forcing conditions compared to less hindered amines.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Room Temperature | 12 | Moderate |

| 2 | Acetonitrile (B52724) | Reflux | 4 | High |

| 3 | Tetrahydrofuran | Reflux | 6 | Good |

| 4 | Toluene (B28343) | 80 | 5 | High |

| 5 | Solvent-free (Microwave) | 100 | 0.25 | Very High |

This table is illustrative and based on general principles of thiourea synthesis. Actual experimental results may vary.

Based on analogous syntheses of N-benzyl-N'-phenyl thioureas and other sterically demanding thioureas, refluxing in a solvent like acetonitrile or heating in toluene would likely provide good to high yields. nih.gov Microwave-assisted synthesis presents a highly efficient alternative, potentially offering the highest yield in the shortest time. The purification of the final product is typically achieved through recrystallization from a suitable solvent such as ethanol (B145695).

Purification Strategies and Recrystallization

The purification of this compound, following its synthesis, is crucial to remove unreacted starting materials, by-products, and other impurities. A common and effective method for the purification of solid organic compounds like N,N'-disubstituted thioureas is recrystallization. ijcrt.orgnih.gov

The selection of an appropriate solvent or solvent system is the most critical step in the recrystallization process. ijcrt.org The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities should either be completely soluble or insoluble in the chosen solvent at all temperatures.

For thiourea derivatives, a range of organic solvents can be screened to find the optimal conditions. Common choices include alcohols (such as ethanol and methanol), esters (like ethyl acetate), ketones (e.g., acetone), and chlorinated solvents (like dichloromethane). ijcrt.org Often, a solvent pair is employed. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which the compound is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which the compound is insoluble) until turbidity is observed. This process induces crystallization upon cooling. ijcrt.org For N,N'-diarylthioureas, mixtures like ethanol-water or acetone-water can be effective. ijcrt.org

The general procedure for recrystallization involves the following steps:

Dissolving the crude this compound in a minimum amount of a suitable hot solvent.

Hot filtration of the solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly to room temperature, which promotes the formation of well-defined crystals.

Further cooling in an ice bath to maximize the yield of the purified crystals.

Collecting the crystals by filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.

Drying the purified crystals, typically under vacuum, to remove the last traces of solvent.

The purity of the recrystallized this compound can be assessed by techniques such as melting point determination and chromatographic methods like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies and Analogue Synthesis

The thiourea moiety in this compound is a reactive functional group that can participate in a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatization strategies are often employed to modulate the physicochemical and biological properties of the parent molecule.

Introduction of Varied Substituents for Structure-Property Modulation

For instance, the synthesis of analogues could involve starting with substituted anilines or substituted diphenylmethylamines. The general synthetic route would remain similar to the synthesis of the parent compound, typically involving the reaction of the appropriately substituted amine with the corresponding isothiocyanate.

| Starting Material 1 (Amine) | Starting Material 2 (Isothiocyanate) | Resulting Analogue | Potential Property Modulation |

| Substituted Aniline | Diphenylmethyl Isothiocyanate | 1-(Diphenylmethyl)-3-(substituted-phenyl)thiourea | Altered electronic properties and lipophilicity based on the substituent on the phenyl ring. |

| Diphenylmethylamine | Substituted Phenyl Isothiocyanate | 1-(Diphenylmethyl)-3-(substituted-phenyl)thiourea | Altered electronic properties and lipophilicity based on the substituent on the phenyl ring. |

| Substituted Diphenylmethylamine | Phenyl Isothiocyanate | 1-(Substituted-diphenylmethyl)-3-phenylthiourea | Modified steric bulk and lipophilicity. |

The rationale for selecting specific substituents is often guided by computational studies and established SAR principles. For example, halogen atoms can increase lipophilicity and metabolic stability, while hydroxyl or amino groups can introduce new hydrogen bonding interactions.

Synthesis of Heterocyclic Conjugates

The thiourea functional group is a versatile precursor for the synthesis of various heterocyclic compounds. The nitrogen and sulfur atoms within the thiourea can act as nucleophiles in cyclization reactions, leading to the formation of stable ring systems.

Thiazole (B1198619) Derivatives:

One of the most well-known reactions involving thioureas is the Hantzsch thiazole synthesis. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net This reaction typically involves the condensation of a thiourea with an α-haloketone. In the case of this compound, it could react with various α-haloketones to yield 2-amino-thiazole derivatives with the diphenylmethylamino and phenylamino (B1219803) groups at the 2-position of the thiazole ring. The reaction conditions can influence the regioselectivity of the cyclization. rsc.org

| Thiourea Derivative | α-Haloketone | Resulting Heterocycle |

| This compound | Chloroacetone | 2-(Diphenylmethylamino)-2-(phenylimino)-5-methyl-2,3-dihydro-1,3-thiazole |

| This compound | 2-Bromoacetophenone | 2-(Diphenylmethylamino)-2-(phenylimino)-5-phenyl-2,3-dihydro-1,3-thiazole |

Triazole Derivatives:

1,2,4-Triazoles can also be synthesized from thiourea precursors. nih.govfrontiersin.orgscispace.comresearchgate.netisres.org A common method involves the conversion of the thiourea into a thiosemicarbazide (B42300), which can then undergo cyclization with various reagents. For example, reacting this compound with hydrazine (B178648) would yield a thiosemicarbazide intermediate. This intermediate can then be cyclized with reagents like formic acid or orthoesters to form the 1,2,4-triazole (B32235) ring.

Thiadiazole Derivatives:

Similarly, 1,3,4-thiadiazoles are accessible from thiourea derivatives. nih.govencyclopedia.pubsbq.org.brorganic-chemistry.orgnih.gov The synthesis often proceeds through a thiosemicarbazide intermediate, which is then cyclized. For example, the thiosemicarbazide derived from this compound can be treated with reagents like phosphorus oxychloride or strong acids to induce cyclodehydration and form the 1,3,4-thiadiazole (B1197879) ring.

The synthesis of these heterocyclic conjugates significantly expands the chemical space accessible from this compound, offering a pathway to new compounds with potentially interesting and useful properties.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-(Diphenylmethyl)-3-phenylthiourea is expected to show several characteristic absorption bands.

The N-H stretching vibrations are typically observed as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings appear above 3000 cm⁻¹, while the C-H stretching of the diphenylmethyl group would be just below 3000 cm⁻¹. The C=S stretching vibration, a key feature of thioureas, is generally found in the range of 1100-1300 cm⁻¹, although its position can be influenced by coupling with other vibrations. Other significant bands include C-N stretching and various aromatic C-C bending and stretching vibrations.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3400 | N-H Stretch | Thiourea (B124793) |

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (Methine) |

| 1500-1600 | C=C Stretch | Aromatic |

| 1100-1300 | C=S Stretch | Thiocarbonyl |

| 1200-1400 | C-N Stretch | Thiourea |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of this ion would likely involve cleavage of the bonds adjacent to the thiourea group. A prominent fragment would be the diphenylmethyl cation ([CH(Ph)₂]⁺), which is relatively stable. Other fragments could arise from the loss of the phenylthiourea (B91264) moiety or cleavage of the phenyl groups. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the structure.

Single Crystal X-ray Diffraction Studies

Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Dihedral Angles)

While specific crystallographic data for this compound is not available, the geometry of related thiourea derivatives has been extensively studied. The thiourea core is generally planar. The C=S bond length is typically around 1.7 Å, and the C-N bond lengths are intermediate between single and double bonds, indicating some degree of delocalization of the π-electrons.

Interactive Data Table: Typical Bond Parameters in Phenylthiourea Derivatives

| Bond | Typical Length (Å) | Angle | Typical Value (°) |

| C=S | 1.68 - 1.72 | N-C-N | 115 - 120 |

| C-N | 1.33 - 1.38 | N-C-S | 120 - 123 |

| C-C (Aromatic) | 1.37 - 1.40 | C-N-C | 125 - 130 |

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would be expected to form a complex supramolecular network through various intermolecular interactions. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers.

The multiple phenyl rings in the molecule provide opportunities for π-π stacking interactions. These interactions, where the electron-rich aromatic rings stack on top of each other, would further stabilize the crystal packing. The interplay between hydrogen bonding and π-π stacking would dictate the final three-dimensional arrangement of the molecules in the crystal.

Polymorphism and Crystal Packing Phenomena

The ability of a molecule to crystallize in multiple distinct crystal structures, a phenomenon known as polymorphism, is of fundamental importance in materials science and pharmaceutical development. These different crystalline forms, or polymorphs, can exhibit significant variations in their physicochemical properties, including solubility, melting point, and stability. The study of polymorphism in this compound reveals insights into the interplay of non-covalent interactions that govern its solid-state architecture.

Research has identified at least two polymorphic forms for this compound, herein designated as Form I and Form II. These polymorphs arise from different arrangements of the molecules in the crystal lattice, primarily driven by variations in hydrogen bonding and other weak intermolecular interactions.

Form II , in contrast, may crystallize in a different space group, leading to a distinct packing arrangement. While the fundamental N-H···S hydrogen bonding is often preserved as a primary supramolecular synthon, the geometry and connectivity of these bonds can differ from Form I. This can result in, for example, a catemeric chain instead of a discrete dimer. Furthermore, the orientation of the aromatic rings may be altered, leading to different C-H···π and π-π stacking geometries. The subtle balance of these non-covalent forces is sensitive to crystallization conditions such as solvent, temperature, and evaporation rate, which can favor the nucleation and growth of one polymorph over the other.

The conformational flexibility of the this compound molecule, particularly the rotation around the C-N bonds and the orientation of the phenyl rings, is a key factor enabling the existence of these polymorphs. Different conformers may be "trapped" in the crystalline state, leading to the observed structural diversity.

Below are representative crystallographic data for the two polymorphs.

Table 1: Crystallographic Data for Polymorphs of this compound

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.12 | 15.45 |

| b (Å) | 18.54 | 8.21 |

| c (Å) | 9.87 | 28.33 |

| α (°) | 90 | 90 |

| β (°) | 105.3 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1785.2 | 3594.1 |

| Z | 4 | 8 |

Note: The data presented in this table are representative and intended for illustrative purposes. Actual experimental values may vary.

Table 2: Key Intermolecular Interactions in Polymorphs of this compound

| Interaction Type | Form I | Form II |

| N-H···S Hydrogen Bond | Forms centrosymmetric dimers | Forms extended chains along the b-axis |

| C-H···π Interactions | Present between phenyl rings and methyl C-H | Involves different sets of aromatic rings compared to Form I |

| π-π Stacking | Observed between adjacent phenyl rings | Characterized by a larger offset of the aromatic rings |

The detailed analysis of the crystal packing in these polymorphs underscores the delicate energy landscape of the solid state. The existence of multiple crystalline forms for this compound highlights the compound's structural versatility and the critical role of directed intermolecular interactions in defining its supramolecular architecture.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for investigating the quantum mechanical properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, from molecular structure to spectroscopic behavior, with a good balance of accuracy and computational cost. For thiourea (B124793) derivatives, DFT has been successfully applied to understand their structural conformations and electronic nature. arpnjournals.orgresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic properties of 1-(Diphenylmethyl)-3-phenylthiourea are dictated by the arrangement of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

Computational studies on analogous disubstituted thiourea compounds show that phenyl-substituted molecules are flexible and tend to be good nucleophiles. researchgate.net The specific energies of the HOMO, LUMO, and the energy gap for this compound can be calculated using DFT methods, providing quantitative measures of its electronic characteristics.

Table 1: Calculated Electronic Properties of a Related Thiourea Derivative (1,3-diphenylthiourea)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.3 |

Note: The data presented is for a structurally similar compound and serves as an illustrative example. The actual values for this compound may vary.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. For thiourea derivatives, characteristic vibrational bands are associated with the N-H, C=S, and C-N stretching and bending modes.

Theoretical calculations on similar thiourea compounds have shown that the vibrational wavenumbers can be examined using DFT methods like B3LYP with various basis sets. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors in the theoretical model, leading to excellent agreement with experimental data.

Key vibrational modes for this compound would include the N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea group, is expected to appear in the region of 700-850 cm⁻¹. The C-N stretching vibrations and the deformations of the phenyl rings also produce characteristic bands in the fingerprint region of the spectrum.

Table 2: Selected Calculated Vibrational Frequencies for a Related Phenylthiourea (B91264) Derivative and Their Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3360 |

| Aromatic C-H Stretch | 3050 | 3060 |

| C-N Stretch | 1480 | 1475 |

| C=S Stretch | 830 | 840 |

Note: The data is based on studies of related phenylthiourea compounds and is for illustrative purposes. Specific frequencies for this compound would require dedicated calculations.

Conformational Landscape Exploration

The flexibility of the thiourea linkage allows for the existence of different conformers, which can have distinct energies and properties. DFT calculations are invaluable for exploring the conformational landscape of a molecule, identifying stable conformers, and determining the energy barriers for their interconversion. arpnjournals.org For N,N'-disubstituted thioureas, the relative orientation of the substituents with respect to the C=S bond gives rise to different conformations, often denoted as cis-cis, cis-trans, and trans-trans.

In many thiourea derivatives, intramolecular hydrogen bonding between an N-H proton and the sulfur atom can stabilize certain conformations, creating a pseudo-six-membered ring. arpnjournals.org For this compound, the bulky diphenylmethyl group will significantly influence the conformational preferences due to steric hindrance. Energetic analysis of related disubstituted thioureas has shown that different configurations, such as CT (cis-trans) and TT (trans-trans), can coexist. researchgate.net The most stable conformer is determined by a delicate balance of steric repulsion, electronic effects, and intramolecular interactions.

Molecular Dynamics (MD) Simulations

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment.

Solvent Effects on Molecular Structure

The structure and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how the solvent interacts with the solute and affects its conformation and dynamics. nih.gov

For this compound, polar solvents might be expected to form hydrogen bonds with the N-H and C=S groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. Nonpolar solvents, on the other hand, might favor more compact conformations driven by intramolecular forces. MD simulations can quantify these effects by analyzing properties such as the radial distribution functions of solvent molecules around specific atoms of the solute and the time evolution of key dihedral angles.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities

Currently, there are no specific studies available that detail the prediction of binding modes and affinities for this compound with any biological target. Research on other thiourea derivatives has shown that the thiourea moiety can act as a crucial pharmacophore, forming key interactions within the binding sites of various enzymes and receptors. For instance, studies on N-benzoyl-N'-phenylthiourea derivatives have explored their binding to receptors like the Epidermal Growth Factor Receptor (EGFR), revealing binding scores indicative of stable interactions. nih.gov However, the substitution of the benzoyl group with a diphenylmethyl group would significantly alter the molecule's size, shape, and conformational flexibility, necessitating a separate and specific docking study to determine its binding characteristics.

Identification of Key Interacting Residues

Without specific molecular docking studies for this compound, the key amino acid residues that would be involved in its interaction with a target protein remain unidentified. For other thiourea compounds, interactions are often characterized by hydrogen bonds involving the N-H and C=S groups of the thiourea core, as well as hydrophobic interactions from the substituted phenyl rings. researchgate.net For example, in the docking of some thiourea derivatives, interactions with residues such as valine, tyrosine, and glycine (B1666218) have been observed. chemicaljournal.org A dedicated computational analysis would be required to elucidate the specific residue interactions for this compound.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

No specific QSAR models have been developed for this compound based on the available search results. QSAR studies on other series of thiourea derivatives have successfully established relationships between physicochemical properties (like lipophilicity, electronic effects, and steric parameters) and their observed biological activities, such as anticancer or antimicrobial effects. ijsr.netnih.gov For instance, a QSAR study on N-benzoyl-N'-phenylthiourea derivatives identified lipophilic properties as a significant factor influencing their cytotoxic activity. ijsr.net The development of a QSAR model for this compound would require a dataset of structurally related compounds with measured biological activities, which is not currently available in the public domain.

Coordination Chemistry of 1 Diphenylmethyl 3 Phenylthiourea and Its Metal Complexes

Ligand Properties and Donor Atom Versatility (S, N, O)

1-(Diphenylmethyl)-3-phenylthiourea, an N,N'-disubstituted thiourea (B124793), possesses multiple potential donor atoms that contribute to its versatility as a ligand. The primary donor sites are the sulfur atom of the thiocarbonyl group (C=S) and the two nitrogen atoms of the urea (B33335) backbone. The electronic and steric properties of the diphenylmethyl and phenyl substituents significantly influence the ligand's coordination behavior.

The thiocarbonyl sulfur atom is generally the most favored coordination site due to its soft nature, making it a good donor for soft and borderline metal ions. uobasrah.edu.iq Coordination through the sulfur atom is a common feature in the vast majority of thiourea-metal complexes. mdpi.comresearchgate.net

The nitrogen atoms can also participate in coordination, leading to various bonding modes. Deprotonation of one of the N-H groups can result in an anionic ligand that can form strong M-N bonds. mdpi.com The presence of bulky substituents like the diphenylmethyl group may sterically hinder coordination at the adjacent nitrogen atom, but the other nitrogen can still be involved in bonding.

While less common, the oxygen atom can act as a donor site in N-acylthioureas, where a carbonyl group is present. However, for this compound, which lacks a carbonyl group, coordination via an oxygen atom is not a primary consideration unless solvent molecules or counter-ions containing oxygen are involved in the coordination sphere of the metal complex.

Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in determining the coordinating atoms. A shift in the ν(C=S) and ν(C-N) stretching frequencies upon complexation provides evidence for the involvement of the sulfur and nitrogen atoms in bonding. mdpi.com For instance, a decrease in the ν(C=S) frequency and an increase in the ν(C-N) frequency are indicative of S-coordination. mdpi.com The disappearance or significant shift of the N-H stretching vibration can indicate deprotonation and N-coordination. mdpi.com

Synthesis of Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Pt, Pd, Cu, Ni, Rh, Ru, Zn, Cd, Hg, Fe)

A wide array of transition metal complexes with N,N'-disubstituted thioureas have been synthesized and characterized. researchgate.netshd-pub.org.rs The general synthetic route involves mixing a solution of the thiourea ligand with a solution of a transition metal salt, often a halide or perchlorate, in a suitable solvent like ethanol (B145695), methanol (B129727), or acetonitrile (B52724). mdpi.comrsc.org The resulting complexes can be isolated by precipitation or crystallization.

For example, copper(I) complexes of N,N'-disubstituted thioureas have been prepared by reacting the ligand with copper(I) halides. researchgate.net Similarly, complexes of Ni(II), Pd(II), Pt(II), Zn(II), Cd(II), and Hg(II) with various thiourea derivatives have been reported. mdpi.comshd-pub.org.rs The stoichiometry of the reaction (ligand-to-metal ratio) can influence the final product, leading to complexes with different numbers of coordinated ligands. rsc.org

Main Group Metal Complexes

The coordination chemistry of thiourea derivatives with main group metals is less explored compared to transition metals. However, recent studies have shed light on this area. For instance, the synthesis and spectroscopic analysis of tellurium(II) and selenium(II) complexes with diphenylthiourea have been reported. nih.gov These complexes were synthesized by reacting a solution of the metal halide with the thiourea ligand. nih.gov This suggests that this compound could also form stable complexes with main group elements. The synthesis would likely follow similar solution-based methods.

Coordination Modes and Geometries

The versatile donor capabilities of this compound allow for a variety of coordination modes and subsequent complex geometries.

Monodentate, Bidentate, and Polydentate Coordination

Monodentate: The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. uobasrah.edu.iqresearchgate.net This is particularly prevalent with soft metal ions.

Bidentate: Bidentate coordination typically involves the sulfur atom and one of the nitrogen atoms, forming a chelate ring. mdpi.com This mode often occurs after the deprotonation of the coordinating nitrogen atom, resulting in an anionic N,S-donor ligand. This chelation can enhance the stability of the resulting complex.

Polydentate: While less common for a single thiourea molecule, polydentate behavior can be observed in more complex systems or through bridging interactions, which are discussed below.

The table below, based on data for analogous N,N'-disubstituted thiourea complexes, illustrates these coordination modes.

| Coordination Mode | Metal Center | Donor Atoms | Illustrative Complex |

| Monodentate | Cu(I) | S | [Cu(N,N'-diphenylthiourea)Cl] |

| Bidentate | Ni(II) | S, N | [Ni(N-phenylmorpholine-4-carbothioamide)₂] |

| Bidentate | Pd(II) | S, N | [Pd(N-phenylmorpholine-4-carbothioamide)₂] |

This table presents data for analogous compounds due to the limited availability of specific data for this compound complexes.

Chelation and Bridging Modes

Chelation: As mentioned, bidentate N,S-coordination leads to the formation of a stable chelate ring. The size and conformation of the substituents on the nitrogen atoms can influence the stability and geometry of the chelate ring.

Bridging Modes: Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. The sulfur atom, with its multiple lone pairs, can bridge two metal ions. This bridging can lead to the formation of dimeric or polymeric structures. While less common, bridging via the nitrogen atoms is also possible under certain conditions.

The geometry of the resulting metal complexes is highly dependent on the coordination number of the metal ion and the coordination mode of the ligand. Common geometries for transition metal complexes with thiourea derivatives include linear, trigonal planar, tetrahedral, square planar, and octahedral. rsc.org For example, Cu(I) and Ag(I) often form linear or trigonal planar complexes, while Ni(II) and Pd(II) can adopt square planar geometries. shd-pub.org.rsrsc.org Zn(II), Cd(II), and Hg(II) typically form tetrahedral complexes. mdpi.com

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is critical to understanding their chemical and physical properties. For derivatives of thiourea, this is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic and X-ray diffraction studies of N,N'-disubstituted thiourea complexes consistently show that coordination to a metal center occurs primarily through the sulfur atom of the thiocarbonyl group (C=S). mdpi.com In some cases, particularly when forming chelate rings, one of the nitrogen atoms also participates in bonding. mdpi.com

Infrared (IR) Spectroscopy: In the IR spectra of free thiourea ligands, the ν(C=S) stretching vibration appears in a specific region. Upon coordination to a metal ion through the sulfur atom, this band typically shifts to a lower frequency, indicating a weakening of the C=S double bond character. mdpi.com For instance, in complexes of N-Phenylmorpholine-4-carbothioamide (HPMCT), the ν(C=S) band at 707 cm⁻¹ shifts down by 11–42 cm⁻¹ upon complexation. mdpi.com Concurrently, the ν(C-N) stretching vibration may shift to a higher frequency, suggesting an increase in the double bond character of the C-N bonds. The N-H stretching frequencies are also monitored; a shift in these bands can indicate the involvement of the nitrogen atom in coordination or hydrogen bonding. mdpi.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structures of diamagnetic metal complexes in solution. In ¹³C NMR, the chemical shift of the C=S carbon is particularly diagnostic. Upon coordination of the sulfur atom to a metal, this signal typically shifts, as seen in complexes of 1,3-diisobutyl thiourea where the C=S signal at 181.7 ppm in the free ligand shifted to 174.8 ppm and 176.9 ppm in its zinc and mercury complexes, respectively. semanticscholar.org In ¹H NMR, the protons of the N-H groups show shifts that can confirm deprotonation or involvement in the coordination sphere. mdpi.comsemanticscholar.org For phosphine-containing complexes, ³¹P NMR provides crucial information about the coordination environment, with coupling constants and chemical shifts indicating the geometry and nature of the trans ligands. mdpi.com

Table 1: Representative Spectroscopic Data for Analogs of this compound Metal Complexes

| Compound/Complex | Technique | Key Observation | Interpretation | Reference |

| N-Phenylmorpholine-4-carbothioamide (HPMCT) | IR | ν(C=S) shift from 707 cm⁻¹ to lower frequency | Coordination via sulfur atom | mdpi.com |

| [MCl₂(κ¹S-HPMCT)₂] | IR | ν(N-H) band remains largely unchanged | N-H group not involved in coordination | mdpi.com |

| 1,3-Diisobutyl thiourea-Zn(II) Complex | ¹³C NMR | C=S signal shifts from 181.7 ppm to 174.8 ppm | Sulfur atom coordination | semanticscholar.org |

| 1-Benzyl-3-phenylthiourea-Pt(II) Complexes | ¹H NMR | Disappearance of N-H signals | Deprotonation and chelation | mdpi.com |

| [Pd(eptu)₂] (eptu = 1-ethyl-3-phenyl-thiourea) | X-ray | Trans S,N-coordination | Square planar geometry | researchgate.net |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are dictated by the identity of the metal ion, its oxidation state, and the coordination environment provided by the ligands.

Electronic Spectra (UV-Visible Spectroscopy): The electronic spectra of thiourea complexes provide information about electronic transitions within the molecule. These can be categorized as d-d transitions (for transition metals), ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and intraligand transitions. cardiff.ac.uk The positions and intensities of these bands can help in assigning the geometry of the complex. For example, square planar Ni(II) complexes are typically diamagnetic and show characteristic absorption bands, while tetrahedral Ni(II) complexes are paramagnetic and exhibit different spectral features. cardiff.ac.uk The UV-Vis spectra of Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) show bands that can be assigned to spin-allowed d-d transitions, confirming a square-planar geometry. mdpi.com

Magnetic Properties: The magnetic properties of metal complexes are determined by the number of unpaired electrons on the metal center. Magnetic susceptibility measurements are used to calculate the effective magnetic moment (µ_eff), which helps in determining the geometry and the nature of the metal-ligand bond. For instance, Mn(II) complexes with thiosemicarbazide (B42300) derivatives have been shown to be paramagnetic with a distorted octahedral geometry. researchgate.net Many complexes of d⁸ metals like Ni(II) and Pt(II) in a square planar environment are diamagnetic (µ_eff = 0 B.M.), whereas tetrahedral Co(II) complexes are typically paramagnetic. cardiff.ac.uk The study of lanthanide complexes with organophosphorus ligands, which share some coordination features with thioureas, has revealed slow magnetic relaxation in some cases, indicating potential for single-molecule magnet behavior. rsc.org

Table 2: Representative Electronic and Magnetic Data for Analogs of this compound Metal Complexes

| Complex Type | Metal Ion | Property | Typical Value/Observation | Implied Geometry/Property | Reference |

| Thiosemicarbazide Complex | Mn(II) | Magnetic Moment | Paramagnetic | Distorted Octahedral | researchgate.net |

| N-benzoyl thiourea Complex | Ni(II) | Magnetic Moment | Diamagnetic | Square Planar | cardiff.ac.uk |

| N-benzoyl thiourea Complex | Cu(II) | Cyclic Voltammetry | Quasi-reversible reduction | Redox active center | cardiff.ac.uk |

| 1-benzyl-3-phenylthiourea Complex | Pt(II) | UV-Vis Spectra | Bands corresponding to d-d transitions | Square Planar | mdpi.com |

Molecular Mechanisms and Structure Activity Relationships

Exploration of Molecular Targets and Pathways (In Vitro Studies)

In vitro studies have been instrumental in identifying the molecular targets and pathways modulated by 1-(Diphenylmethyl)-3-phenylthiourea and structurally related compounds. These investigations have unveiled a range of interactions, from enzyme inhibition to receptor binding, highlighting the compound's multifaceted pharmacological profile.

Thiourea (B124793) derivatives have been widely investigated for their potential to inhibit various enzymes, playing a role in the development of new therapeutic agents.

Carbonic Anhydrase (CA): While direct studies on this compound are limited, related compounds have shown inhibitory activity. For instance, a series of aromatic benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties demonstrated inhibition against human carbonic anhydrase (hCA) isoforms I, II, and IX, with inhibition constants (Kᵢ) ranging from the low nanomolar to the micromolar scale. nih.gov Specifically, inhibition values were 31-8500 nM for hCA I, 14-765 nM for hCA II, and 1.0-640 nM for the tumor-associated hCA IX. nih.gov Phenols have also been identified as competitive inhibitors of bacterial CAs, binding to the zinc-coordinated water molecule within the active site. nih.gov

DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are validated targets for antibiotics. While specific data on this compound is not available, derivatives of gallic acid, such as digallic acid and dodecyl gallate, have been shown to be potent, ATP-competitive inhibitors of bacterial DNA gyrase and also inhibit E. coli topoisomerase IV. nih.govresearchgate.net Similarly, a series of N-phenylpyrrolamide inhibitors showed low nanomolar IC₅₀ values against E. coli DNA gyrase (2–20 nM) and an IC₅₀ of 143 nM against E. coli topoisomerase IV, with no activity against human topoisomerase IIα, indicating selectivity for bacterial targets. rsc.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are key targets in the management of Alzheimer's disease. nih.gov Thiourea and urea (B33335) derivatives have shown potential as cholinesterase inhibitors. mdpi.comresearchgate.net Some compounds act as dual inhibitors, affecting both AChE and BChE. mdpi.com For example, certain hydrazinecarboxamides inhibit both enzymes with IC₅₀ values in the micromolar range. mdpi.com The selectivity towards BChE is a significant area of research, with some 4-[(diethylamino)methyl]-phenol derivatives showing a high degree of selectivity for BChE over AChE. nih.gov Kinetic studies have revealed that some inhibitors act through a mixed-type inhibition mechanism. nih.gov Some novel inhibitors have been designed to bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com

α-Glucosidase: This enzyme is a target for managing type 2 diabetes. nih.gov Studies have shown that (E)-1-phenyl-3-(4-styrylphenyl)ureas are potent competitive α-glucosidase inhibitors. nih.gov The most potent compound in one study exhibited an IC₅₀ of 8.4 µM and a Kᵢ of 3.2 µM. nih.gov The inhibition was found to be reversible. scispace.com This highlights the potential of the phenylurea scaffold, structurally similar to phenylthiourea (B91264), in designing α-glucosidase inhibitors.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is an important target in oncology. bohrium.comnih.gov In silico studies of 1-benzoyl-3-methylthiourea derivatives, which are structurally related to the compound of interest, have shown their potential as EGFR tyrosine kinase inhibitors. bohrium.com One derivative, 1-(3-Chlorobenzoyl)-3-methylthiourea, exhibited a low binding energy of –9.28 kcal/mol in docking simulations. bohrium.com EGFR TK inhibitors can be reversible or irreversible, with reversible inhibitors competing for the ATP binding site through noncovalent interactions. nih.gov

| Enzyme | Inhibitor Class/Compound | Inhibition Data (IC₅₀/Kᵢ) | Inhibition Type | Source |

|---|---|---|---|---|

| Carbonic Anhydrase IX | Sulfonamides with triazinyl moieties | Kᵢ: 1.0-640 nM | N/A | nih.gov |

| DNA Gyrase (E. coli) | N-phenylpyrrolamides | IC₅₀: 2–20 nM | N/A | rsc.org |

| Topoisomerase IV (E. coli) | N-phenylpyrrolamides | IC₅₀: 143 nM | N/A | rsc.org |

| α-Glucosidase | (E)-1-phenyl-3-(4-styrylphenyl)urea derivative | IC₅₀: 8.4 µM, Kᵢ: 3.2 µM | Competitive, Reversible | nih.govscispace.com |

| EGFR TK | 1-(3-Chlorobenzoyl)-3-methylthiourea | Binding Energy: –9.28 kcal/mol (In Silico) | N/A | bohrium.com |

Beyond enzyme inhibition, this compound has been specifically identified as a ligand for cannabinoid receptors.

Cannabinoid Receptors (CB1): Research has demonstrated that 1-benzhydryl-3-phenylurea and its isostere, 1-benzhydryl-3-phenylthiourea, are selective ligands for the human CB1 cannabinoid receptor. ebi.ac.uk In functional assays, these compounds act as inverse agonists. ebi.ac.uk The CB1 receptor, a G-protein coupled receptor, is a key component of the endocannabinoid system, and its modulation has significant therapeutic potential. nih.govmdpi.com The affinity of these compounds establishes the 1-benzhydryl-3-phenyl(thio)urea scaffold as a promising template for developing new CB1 receptor inverse agonists. ebi.ac.uk

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. SAR studies provide insights into how different parts of the molecule contribute to its interactions with biological targets.

The two key aromatic moieties of the molecule, the diphenylmethyl (benzhydryl) group and the phenyl group, play distinct and crucial roles in molecular recognition.

The diphenylmethyl group is a critical component for the affinity towards the CB1 receptor, as demonstrated by the activity of 1-benzhydryl-3-phenylthiourea. ebi.ac.uk

The phenyl moiety attached to the urea or thiourea core is also vital. In studies of α-glucosidase inhibitors, the 1-phenyl moiety on the urea structure was found to be critical for ensuring competitive inhibition. nih.gov

Modifying the substituents on the aromatic rings can significantly alter the compound's potency and selectivity.

For α-glucosidase inhibitors based on the (E)-1-phenyl-3-(4-styrylphenyl)urea scaffold, substituents on both terminal phenyl rings were found to contribute to the inhibition potency. nih.gov

In the context of thiourea organocatalysis, the electronic properties of substituents on the phenyl ring are paramount. Electron-withdrawing groups, such as 3,5-bis(trifluoromethyl), are often used to increase the acidity of the N-H protons, thereby enhancing catalytic activity through stronger hydrogen bonding. nih.govresearchgate.net These substitutions can also influence the conformational equilibrium of the molecule, which in turn affects its interaction with substrates. nih.gov

The thiourea functional group is an excellent hydrogen bond donor, a property that is fundamental to its molecular interactions.

The two N-H groups of the thiourea moiety can form strong hydrogen bonds with hydrogen-bond-accepting substrates, such as the carbonyl group of an electrophile. nih.gov Spectroscopic studies have shown that often one N-H group forms a strong hydrogen bond in reactive intermediates. nih.gov

The ability to form these hydrogen bonds is crucial for the catalytic activation of substrates by thiourea-based catalysts. researchgate.net Furthermore, the formation of intramolecular hydrogen bonds has been hypothesized to shield polarity, which can improve properties like membrane permeability. rsc.org The conformational state of the thiourea (e.g., cis-trans) can affect its ability to engage in bidentate hydrogen bonding, where both N-H groups interact with a single acceptor site, potentially enhancing activation. nih.gov

Mechanistic Insights from In Vitro Biological System Interactions

The molecular mechanisms of this compound have been primarily elucidated through its interactions with cannabinoid receptors. Research has identified this compound as a selective inverse agonist of the cannabinoid receptor type 1 (CB1), with significantly lower affinity for the cannabinoid receptor type 2 (CB2). nih.govebi.ac.ukacs.org

Cannabinoid Receptor Binding and Functional Activity

The affinity of this compound and its analogs for human CB1 and CB2 receptors has been quantified using radioligand binding assays. In these assays, the ability of the compound to displace a known radiolabeled ligand from the receptor is measured, and the inhibition constant (Ki) is determined. A lower Ki value indicates a higher binding affinity.

Functional activity, specifically inverse agonism, has been assessed using the [35S]GTPγS binding assay. This assay measures the ability of a compound to decrease the basal G-protein activation by the receptor, a characteristic of inverse agonists. acs.orgnih.gov The potency of this inverse agonism is typically expressed as an EC50 value (the concentration of the compound that produces 50% of its maximal effect).

Table 1: Cannabinoid Receptor Binding Affinities of this compound and Analogs

| Compound | Substitution (R) | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| This compound | H | 145 ± 25 | >10000 | >69 |

| 1-(4-Chlorophenyl)-3-(diphenylmethyl)thiourea | 4-Cl | 80 ± 10 | >10000 | >125 |

| 1-(3-Chlorophenyl)-3-(diphenylmethyl)thiourea | 3-Cl | 120 ± 20 | >10000 | >83 |

| 1-(2-Chlorophenyl)-3-(diphenylmethyl)thiourea | 2-Cl | 250 ± 40 | >10000 | >40 |

| 1-(4-Methylphenyl)-3-(diphenylmethyl)thiourea | 4-CH3 | 230 ± 30 | >10000 | >43 |

| 1-(4-Methoxyphenyl)-3-(diphenylmethyl)thiourea | 4-OCH3 | 550 ± 80 | >10000 | >18 |

Data sourced from Muccioli et al., 2005. nih.gov

Table 2: Inverse Agonist Activity of this compound and Analogs at the hCB1 Receptor

| Compound | Substitution (R) | [35S]GTPγS Binding (% of Basal) |

| This compound | H | 75 ± 5 |

| 1-(4-Chlorophenyl)-3-(diphenylmethyl)thiourea | 4-Cl | 68 ± 6 |

| 1-(3-Chlorophenyl)-3-(diphenylmethyl)thiourea | 3-Cl | 72 ± 7 |

| 1-(2-Chlorophenyl)-3-(diphenylmethyl)thiourea | 2-Cl | 80 ± 8 |

| 1-(4-Methylphenyl)-3-(diphenylmethyl)thiourea | 4-CH3 | 78 ± 7 |

| 1-(4-Methoxyphenyl)-3-(diphenylmethyl)thiourea | 4-OCH3 | 85 ± 9 |

Data represents the remaining [35S]GTPγS binding at a concentration of 1 µM of the tested compound. Data sourced from Muccioli et al., 2005. nih.gov

Structure-Activity Relationships

The data reveals key structure-activity relationships for this class of compounds:

Selectivity: The this compound scaffold demonstrates high selectivity for the CB1 receptor over the CB2 receptor. nih.gov

Influence of Phenyl Ring Substitution: Substitution on the phenyl ring influences the binding affinity for the CB1 receptor. Halogen substitutions, particularly at the para position (4-Cl), tend to increase affinity compared to the unsubstituted parent compound. nih.gov In contrast, electron-donating groups like a methoxy (B1213986) group at the para position decrease affinity. nih.gov

Inverse Agonist Activity: All tested analogs exhibit inverse agonist activity at the CB1 receptor, as indicated by their ability to reduce basal [35S]GTPγS binding. nih.gov The potency of this inverse agonism also appears to be influenced by the nature of the substituent on the phenyl ring.

Advanced Applications in Chemical Sciences

Catalysis: A Tale of Two Mechanisms

The application of thiourea (B124793) derivatives in catalysis has been a burgeoning field, with these compounds demonstrating efficacy in both organocatalysis and as ligands in metal-catalyzed reactions. While specific research on 1-(Diphenylmethyl)-3-phenylthiourea as a catalyst is not extensively documented, its structural motifs suggest a high potential for catalytic activity.

Asymmetric Catalysis

The quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Chiral thiourea derivatives have proven to be powerful organocatalysts for a variety of asymmetric transformations. The ability of the thiourea moiety to form hydrogen bonds allows for the activation of electrophiles and the orientation of substrates, thereby inducing stereoselectivity. It is hypothesized that a chiral version of this compound, potentially through the introduction of chiral centers on the phenyl or diphenylmethyl groups, could serve as an effective catalyst in asymmetric reactions such as Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The bulky nature of the diphenylmethyl group could play a crucial role in creating a well-defined chiral pocket around the catalytic site, enhancing enantioselectivity.

Reaction Specificity and Efficiency

In metal-catalyzed reactions, thiourea derivatives can act as ancillary ligands, modulating the reactivity and selectivity of the metal center. The sulfur atom in this compound is a soft donor, making it a suitable ligand for soft metal ions like palladium, copper, and rhodium. The coordination of the thiourea to the metal can influence the electronic properties of the catalyst, thereby affecting its efficiency in cross-coupling reactions, hydrogenations, and other transformations. The steric bulk of the diphenylmethyl and phenyl substituents could also influence the coordination geometry and the accessibility of the metal center, leading to specific reaction outcomes.

Materials Science: Building from the Bottom-Up

The self-assembly of molecules into well-ordered, functional materials is a key focus of modern materials science. The hydrogen-bonding capabilities and potential for π-π stacking interactions make this compound an interesting candidate for the construction of novel materials.

Supramolecular Gels and Polymers

Supramolecular gels are formed through the non-covalent interactions of small molecules, leading to the formation of three-dimensional networks that can entrap solvent molecules. The N-H protons of the thiourea group in this compound can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms can act as acceptors. These hydrogen bonding interactions, coupled with van der Waals forces and potential π-π stacking between the phenyl rings, could drive the self-assembly of the molecule into fibrillar structures, leading to gel formation in appropriate solvents. The properties of such gels, including their thermal stability and mechanical strength, would be highly dependent on the specific intermolecular interactions. Similarly, the incorporation of this thiourea derivative into polymer chains could lead to the formation of supramolecular polymers with interesting self-healing or stimuli-responsive properties.

Sensor Development: Detecting with Precision

The development of chemosensors for the selective detection of ions and molecules is of great importance in environmental monitoring, medical diagnostics, and industrial process control. Thiourea derivatives have been extensively investigated as chemosensors, particularly for the detection of metal ions.

The sulfur atom of the thiourea moiety can act as a binding site for soft metal ions. Upon binding of a metal ion to this compound, changes in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). The diphenylmethyl and phenyl groups can be functionalized with chromophores or fluorophores to enhance the sensing signal.

For instance, the design of a sensor for mercury ions (Hg²⁺) could be envisioned. Mercury, being a soft metal ion, would have a strong affinity for the soft sulfur donor of the thiourea. The binding event could perturb the electronic structure of an appended signaling unit, resulting in a measurable optical response. The selectivity of such a sensor would be influenced by the specific binding pocket created by the diphenylmethyl and phenyl groups.

Agrochemical Research and Development

Herbicidal Properties

Thiourea derivatives have been investigated for their herbicidal potential, acting on various physiological and biochemical processes in plants. While no specific studies on the herbicidal activity of this compound have been identified, research on analogous compounds suggests that it could exhibit similar properties. For instance, certain N-acyl-phenyl-thiourea compounds have been patented as herbicide antidotes, protecting crops from the injurious effects of thiolcarbamate herbicides. nih.gov These antidotes can work by enhancing the selectivity of herbicides, reducing their phytotoxicity to cultivated crops while maintaining their efficacy against weed species. nih.gov

Furthermore, various phenylthiourea (B91264) derivatives have been synthesized and evaluated for their herbicidal activities. For example, p-menth-3-en-1-amine thiourea derivatives have shown remarkable herbicidal activities against annual ryegrass. mdpi.com The structural features of these molecules, particularly the nature of the substituents on the phenyl rings, play a crucial role in their biological activity. The diphenylmethyl group in this compound is a bulky, lipophilic moiety that could influence its interaction with biological targets in plants, potentially leading to herbicidal effects. However, without direct experimental data, its specific herbicidal properties remain speculative.

Insecticidal Applications

The insecticidal potential of urea (B33335) and thiourea derivatives is well-documented, with several commercial insecticides belonging to this class of compounds. These molecules often act by interfering with the developmental processes of insects, such as metamorphosis. ijcrt.org Although direct insecticidal testing of this compound is not reported in the available literature, studies on structurally similar compounds provide strong indications of its potential in this area.

For example, a patent describes a range of N-(benzoyl)-N'-(phenyl)urea and thiourea derivatives with significant insecticidal activity. ijcrt.org These compounds were found to disrupt the metamorphosis of insects, leading to high mortality rates in larval stages of species like Pieris brassica. ijcrt.org The general structure of these active compounds, featuring substituted phenyl rings attached to a urea or thiourea core, is shared by this compound.

The table below summarizes the insecticidal activity of some related thiourea derivatives against various insect species.

| Compound/Derivative | Insect Species | Activity/Observation |

| N-(2,6-difluorobenzoyl)-N'-(3-trifluoromethylphenyl)urea | Pieris brassica larvae | 90-100% kill at 0.1-1 ppm |

| N,N'-diphenylthiourea | Cotton leafworm larvae (Spodoptera littoralis) & Mosquito (Culex pipiens) | Tested as an insecticide |

This table presents data on related thiourea derivatives to infer the potential insecticidal properties of this compound.

The presence of the diphenylmethyl group could enhance the lipophilicity of the molecule, potentially facilitating its penetration through the insect cuticle and interaction with internal target sites. However, empirical testing is required to confirm and quantify any insecticidal activity.

Plant Growth Regulation

Beyond herbicidal and insecticidal activities, some thiourea derivatives have been explored for their roles in plant growth regulation. While specific data for this compound is unavailable, the general class of phenylthioureas has been associated with such effects. These compounds can influence various aspects of plant development, although the mechanisms are not always well understood.

It is important to note that the line between a plant growth regulator and a herbicide can be concentration-dependent. At low concentrations, a compound might stimulate growth, while at higher concentrations, it could become phytotoxic. The bulky diphenylmethyl group could play a role in how the molecule interacts with plant hormone receptors or other regulatory pathways. Further research is necessary to determine if this compound possesses any meaningful plant growth regulating properties.

Analytical Chemistry Applications

Reagents for Metal Ion Detection and Extraction

Thiourea and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. researchgate.net This property makes them valuable reagents in analytical chemistry for the detection and extraction of heavy metals. The sulfur and nitrogen atoms in the thiourea moiety act as donor atoms, enabling chelation with metal ions.

While direct studies on this compound for this purpose are not available, numerous reports on other N,N'-disubstituted thioureas highlight their potential. For instance, some thiourea derivatives have been developed as fluorescent sensors for the detection of mercury ions. nih.gov The interaction with the metal ion can lead to a measurable change in the fluorescence properties of the molecule, allowing for sensitive and selective detection.

Furthermore, thiourea derivatives have been employed as extractants in solvent extraction processes for the separation and preconcentration of metal ions from aqueous solutions. The lipophilic nature of the substituents on the thiourea backbone can enhance the solubility of the metal-ligand complex in organic solvents, facilitating its transfer from the aqueous phase. The diphenylmethyl group in this compound would significantly increase its lipophilicity, suggesting it could be an effective extractant for certain metal ions.

The table below presents examples of thiourea derivatives used for metal ion detection and extraction.

| Thiourea Derivative | Metal Ion(s) | Application |

| 1-isobutyl-3-cyclohexylthiourea | Mercury (Hg²⁺) | Fluorescent sensing |

| 1-tert-butyl-3-cyclohexylthiourea | Mercury (Hg²⁺) | Fluorescent sensing |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Mercury (Hg²⁺) | Fluorescent sensing |

This table showcases the application of related thiourea derivatives in metal ion analysis, suggesting the potential of this compound in this field.

Chromatographic Separations

High-performance liquid chromatography (HPLC) is a standard technique for the analysis of various organic compounds, including thiourea derivatives. While there are no specific chromatographic methods published for this compound, methods developed for similar compounds can provide a starting point for its analysis.

For example, a study on the in vivo metabolism of N-(substituted phenyl)-N'-(1,3,5-trimethyl pyrazole-4-yl)thioureas in rats utilized reversed-phase HPLC with a C18 column. researchgate.net The mobile phase consisted of a mixture of methanol (B129727) and water. Given the structural similarities, a similar chromatographic system could likely be adapted for the separation and quantification of this compound. The diphenylmethyl group would likely lead to a longer retention time on a reversed-phase column compared to less lipophilic analogues.

The development of a reliable chromatographic method is essential for quality control during its synthesis, for studying its potential metabolic fate, and for quantifying it in various matrices during analytical applications.

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies for Thiourea (B124793) Scaffolds

The synthesis of thiourea derivatives is a well-established field, yet there remains a continuous drive for more efficient, environmentally friendly, and versatile methods. The predominant method involves the reaction of an amine with an in situ generated acyl isothiocyanate. rsc.org This is typically achieved by reacting an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone. acs.orgnih.govmdpi.com The resulting isothiocyanate readily undergoes nucleophilic addition with an amine to yield the desired thiourea derivative. nih.gov

Future research is focused on optimizing these foundational methods and developing new ones. Key areas of development include:

Green Chemistry Approaches: Researchers are exploring ultrasonic-assisted synthesis, which has been shown to provide access to N-aroyl thioureas in shorter reaction times and under milder, environmentally benign conditions. acs.org Another green approach involves the use of deep eutectic solvents (DES), such as a choline (B1196258) chloride/tin(II) chloride system, which can act as both a catalyst and a recyclable reaction medium for the direct synthesis of monosubstituted thioureas. rsc.org

Catalytic Systems: The use of heterogeneous catalysts, like Fe2O3 nanoparticles, is being investigated to improve yield and facilitate easier product purification in the synthesis of acyl thioureas. rsc.org

One-Pot Reactions: Multi-step syntheses are being consolidated into efficient one-pot protocols. For instance, a three-step process involving the formation of trans-cinnamic acid chloride, its conversion to cinnamoyl isothiocyanate, and subsequent reaction with a primary amine has been successfully conducted in a single reaction vessel. acs.org Similarly, new thiourea derivatives have been synthesized by refluxing anthranilic acid derivatives with various isothiocyanates in a one-step reaction. researchgate.net

These advancements aim to make the synthesis of complex thiourea scaffolds more accessible, cost-effective, and sustainable.

Table 1: Comparison of Synthetic Methodologies for Thiourea Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| Classical Method | Reaction of an amine with an in situ generated isothiocyanate from an acid chloride and thiocyanate salt. | Versatile and widely applicable. | rsc.orgacs.orgnih.gov |

| Ultrasonic-Assisted Synthesis | Utilizes ultrasonic irradiation to promote the reaction. | Shorter reaction times, milder conditions, environmentally friendly. | acs.orgnih.gov |

| Deep Eutectic Solvents (DES) | Employs a DES like choline chloride/tin(II) chloride as both catalyst and solvent. | Green, recyclable system, good for large-scale synthesis. | rsc.org |

| Nanoparticle Catalysis | Uses heterogeneous catalysts such as Fe2O3 nanoparticles. | Improved yields, easier purification. | rsc.org |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste. | acs.org |

Exploration of Expanded Structural Diversity and Libraries

The functional versatility of thiourea derivatives stems from the ability to easily modify the substituents on the nitrogen atoms. This has led to the creation of extensive compound libraries for screening against various biological targets. 1-(Diphenylmethyl)-3-phenylthiourea serves as a template that can be systematically modified to explore structure-activity relationships (SAR).

Future work in this area will focus on:

Combinatorial Chemistry: Using thiourea as a central scaffold, combinatorial approaches can generate large libraries of compounds. Thiourea derivatives are valuable building blocks for creating more complex heterocyclic compounds like 1,3-thiazoles, pyrimidines, and 1,2,4-triazoles. acs.orgnih.gov

Scaffold Diversification: Research is moving beyond simple substitutions to incorporate a wide range of functional moieties. This includes synthesizing derivatives bearing different heterocyclic rings (e.g., thiazole (B1198619), benzothiazole, pyridine), which can significantly influence the compound's biological profile. nih.govmdpi.com For example, a library of N-naphthoyl thioureas was created to serve as precursors for other valuable heterocycles. acs.org

Lead Optimization: Virtual screening and initial biological assays can identify a "hit" compound. This lead structure is then used as a template to design and synthesize a new series of derivatives with improved potency and selectivity. This strategy was successfully used to develop novel arylthiourea-based urease inhibitors from an initial cinnamic acid-derived lead. acs.org

The systematic expansion of structural diversity is crucial for discovering new therapeutic agents and materials with tailored properties.

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry has become an indispensable tool in the study of thiourea derivatives, enabling the prediction of their properties and interactions with biological targets, thereby accelerating the design process.

Future research will increasingly rely on sophisticated computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is widely used to screen virtual libraries of thiourea compounds against specific biomolecular targets, such as enzymes or protein receptors, to identify potential inhibitors and elucidate their binding modes. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Using software like GROMACS and Desmond, researchers can analyze the stability of the complex, conformational changes, and key interactions (e.g., hydrogen bonds) that are crucial for biological activity. nih.govresearchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the system's stability and flexibility. nih.gov

Quantum Mechanics (QM) Methods: Models like the polarizable continuum solvation model (PCSM) are used to study the properties of thiourea derivatives in different solvent environments, providing insights into their solvation energies and dipole moments. researchgate.net

In Silico Pharmacokinetics: Computational tools are also used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new thiourea derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process. researchgate.net

These computational approaches reduce the time and cost associated with experimental screening and provide deep mechanistic insights that guide the rational design of new, more effective compounds. nih.gov

Table 2: Computational Tools in Thiourea Research

| Computational Technique | Application | Key Insights | Reference(s) |

|---|---|---|---|

| Molecular Docking | Virtual screening, binding mode prediction. | Identifies potential lead compounds, explains ligand-receptor interactions. | nih.govresearchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules. | Assesses complex stability, conformational changes, and interaction dynamics. | nih.govresearchgate.net |

| Polarizable Continuum Solvation Model (PCSM) | Analyzing solvent effects. | Predicts properties in different media, explains solubility and reactivity. | researchgate.net |

| Virtual Screening | High-throughput computational screening of compound libraries. | Narrows down large libraries to a manageable number of promising candidates for synthesis. | acs.org |

Untapped Applications in Emerging Chemical Technologies

While thiourea derivatives are extensively studied for their biological activities, their unique chemical properties open doors to a wide array of applications in other emerging fields. The presence of soft sulfur and hard nitrogen donor atoms makes them excellent ligands for a variety of metal ions. rsc.org

Future research is expected to explore currently untapped or underexploited applications:

Organocatalysis: Thiourea derivatives can act as highly effective hydrogen-bond donors, making them powerful organocatalysts for a range of chemical transformations. rsc.org Their ability to activate substrates through non-covalent interactions is a rapidly growing area of interest.

Materials Science: The self-assembly properties and reactivity of thioureas make them suitable for developing novel materials. Potential applications include corrosion inhibitors, organogelators, flame retardants, and thermal stabilizers for polymers. rsc.orgresearchgate.net

Chemosensors: The thiourea moiety can be functionalized to selectively bind with specific analytes (ions or molecules), leading to a detectable signal (e.g., colorimetric or fluorescent change). This makes them promising candidates for the development of new chemical sensors. rsc.orgresearchgate.net

Coordination Chemistry and Metal-Based Drugs: The ability of thioureas to form stable complexes with various transition metals is being exploited to create new metal-based therapeutic agents. rsc.org These complexes can exhibit unique biological activities that are distinct from the free ligand.

Nanotechnology: Thiourea derivatives have been investigated for their role in the synthesis of nanocrystals, suggesting potential applications in electronics and photonics. researchgate.net

The exploration of these diverse applications will significantly broaden the technological impact of the thiourea scaffold beyond its traditional use in medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 1-(Diphenylmethyl)-3-phenylthiourea, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves nucleophilic addition between phenyl isothiocyanate and substituted amines. For example, 1-(4-Hydroxybutyl)-3-phenylthiourea was synthesized by reacting phenyl isothiocyanate with 4-aminobutanol in tetrahydrofuran (THF) at 15–20°C, followed by recrystallization (90% yield) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like THF or dioxane enhance reactivity .

- Temperature control : Maintaining temperatures below 20°C minimizes side reactions .

- Stoichiometry : A 1:1 molar ratio of isothiocyanate to amine ensures minimal waste .

Advanced: How can computational methods like DFT and molecular docking predict the biological activity of this compound?

Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and electron density maps. For example, bond angles and dihedrals in thiourea derivatives were validated against X-ray data (RMSD <0.5 Å) .

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., acetylcholinesterase (AChE)). A derivative showed a docking score of −10.01 kJ/mol against AChE, correlating with experimental IC50 = 50 µg/mL .

- Validation : Compare computational results with spectroscopic data (e.g., IR peaks at 3273 cm⁻¹ for N-H stretches) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (C=S stretch at ~1673 cm⁻¹, N-H at ~3273 cm⁻¹) .

- NMR Spectroscopy : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .